4-Bromobenzylzinc bromide

Catalog No.
S1795871
CAS No.
115055-85-1
M.F
C7H6Br2Zn
M. Wt
315.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzylzinc bromide

CAS Number

115055-85-1

Product Name

4-Bromobenzylzinc bromide

IUPAC Name

1-bromo-4-methanidylbenzene;bromozinc(1+)

Molecular Formula

C7H6Br2Zn

Molecular Weight

315.32

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

SMILES

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br

4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula C7_7H6_6Br2_2Zn. It is characterized by a bromobenzyl group attached to a zinc atom, making it a key reagent in organic synthesis. This compound is typically used in reactions involving carbon-carbon bond formation and is particularly useful in the synthesis of various organic molecules due to its nucleophilic properties.

Carbon-Carbon Bond Formation

-Bromobenzylzinc bromide is a valuable reagent for forming new carbon-carbon bonds. The zinc atom acts as a nucleophile, readily attacking electrophilic carbon centers. This property allows it to participate in various coupling reactions, including:

  • Negishi Coupling

    This reaction couples an alkyl or alkenyl halide with an organozinc reagent to form a new C-C bond. 4-Bromobenzylzinc bromide can be used as the organozinc component, reacting with various primary and secondary alkyl halides or alkenyl halides in the presence of a palladium catalyst.

  • Sonogashira Coupling

    This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 4-Bromobenzylzinc bromide can act as the nucleophilic coupling partner when used with a copper catalyst [].

  • Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it can replace halides or other leaving groups in organic substrates.
  • Carboannulation Reactions: This compound has been utilized in nickel-catalyzed carboannulation reactions, which allow for the formation of complex cyclic structures from simpler precursors .
  • Cross-Coupling Reactions: It can be employed in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds.

4-Bromobenzylzinc bromide can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting 4-bromobenzyl bromide with zinc metal in a suitable solvent such as tetrahydrofuran (THF). This reaction typically requires an inert atmosphere to prevent oxidation.
    text
    Reaction: 4-Bromobenzyl Bromide + Zinc → 4-Bromobenzylzinc Bromide
  • Using Grignard Reagents: Another approach is to generate the corresponding Grignard reagent and then react it with zinc salts.

4-Bromobenzylzinc bromide has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is utilized in the development of various pharmaceutical compounds due to its ability to form carbon-carbon bonds.
  • Material Science: The compound is also explored for potential applications in materials science, particularly in the development of polymers and other advanced materials.
  • Proteomics Research: It serves as a specialty product for proteomics research, aiding in the study of protein interactions and functions .

Several similar compounds exhibit comparable properties and applications. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Bromobenzylzinc bromideC7_7H6_6Br2_2ZnSimilar nucleophilic properties; used in similar reactions.
Benzylzinc bromideC7_7H7_7BrZnLacks the bromine substituent on the benzene ring; more reactive towards electrophiles.
Phenylzinc bromideC6_6H5_5BrZnUsed for similar cross-coupling reactions; less sterically hindered.

Uniqueness of 4-Bromobenzylzinc Bromide: The presence of the para-bromo substituent enhances its reactivity compared to other benzylzinc derivatives, allowing for selective functionalization and more complex synthetic pathways.

Direct Zinc Insertion Reactions

4-Bromobenzylzinc bromide, a versatile organozinc reagent with the molecular formula C7H6Br2Zn, serves as an important intermediate in organic synthesis, particularly for carbon-carbon bond formation reactions [1] [2]. The direct zinc insertion method represents one of the most straightforward approaches for synthesizing this compound [3]. This process involves the oxidative addition of zinc metal into the carbon-bromine bond of 4-bromobenzyl bromide, resulting in the formation of 4-bromobenzylzinc bromide [4].

The general reaction for direct zinc insertion can be represented as follows:

4-Bromobenzyl bromide + Zn → 4-Bromobenzylzinc bromide

The traditional direct insertion method typically employs zinc dust or granules as the metal source [1] [5]. However, the reactivity of zinc metal toward organic halides is often limited due to the formation of an oxide layer on the metal surface, which inhibits the insertion process [5]. To overcome this limitation, various activation methods have been developed to enhance the reactivity of zinc metal [5] [8].

One common activation approach involves treating zinc with small amounts of iodine or 1,2-dibromoethane, which helps remove the oxide layer and exposes the reactive metal surface [8]. This activation process typically involves heating the zinc metal with the activating agent prior to the addition of the organic halide [8] [16].

The direct zinc insertion reaction for preparing 4-bromobenzylzinc bromide generally proceeds under mild conditions, with reaction temperatures ranging from room temperature to 50°C [1] [4]. The reaction time can vary from several hours to overnight, depending on the specific reaction conditions and the quality of the zinc metal used [4] [8].

Table 1: Typical Conditions for Direct Zinc Insertion to Prepare 4-Bromobenzylzinc Bromide

ParameterTypical Conditions
Zinc SourceZinc dust (5-9 μm) or granules
Activating AgentIodine or 1,2-dibromoethane
SolventTetrahydrofuran (THF)
Temperature25-50°C
Reaction Time4-24 hours
AtmosphereInert (argon or nitrogen)

The direct zinc insertion method offers several advantages, including operational simplicity and the use of readily available starting materials [1] [8]. However, this approach may sometimes suffer from incomplete conversion, side reactions, and the formation of homocoupling products [8] [16].

Halogen-Zinc Exchange Protocols

An alternative approach to synthesizing 4-bromobenzylzinc bromide involves halogen-zinc exchange reactions [9] [10]. This method relies on the exchange of a halogen atom (typically iodine or bromine) with a zinc-containing species to form the desired organozinc compound [9]. The halogen-zinc exchange represents a more controlled method compared to direct zinc insertion, often providing higher yields and better functional group tolerance [9] [10].

The halogen-zinc exchange protocol for preparing 4-bromobenzylzinc bromide typically involves the reaction of 4-bromobenzyl halides with preformed organozinc reagents [9]. This exchange process is driven by the relative stability of the resulting organozinc species, with the more stable organozinc compound being preferentially formed [9] [10].

A significant advancement in halogen-zinc exchange methodology was developed by Knochel and colleagues in 1997, who demonstrated that the addition of lithium chloride significantly enhances the efficiency of the exchange process [10]. The lithium chloride forms a complex with the organozinc reagent, increasing its reactivity and facilitating the halogen-zinc exchange reaction [10] [16].

The general procedure for halogen-zinc exchange involves the preparation of a solution of the 4-bromobenzyl halide in an appropriate solvent, followed by the addition of the exchange reagent at low temperature (typically -78°C to 0°C) [9] [10]. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to complete the exchange process [9].

Table 2: Comparison of Direct Zinc Insertion and Halogen-Zinc Exchange Methods

ParameterDirect Zinc InsertionHalogen-Zinc Exchange
Starting Material4-Bromobenzyl bromide4-Bromobenzyl halide
ReagentsZinc metalOrganozinc exchange reagent
Temperature25-50°C-78°C to room temperature
Reaction Time4-24 hours1-4 hours
Functional Group ToleranceModerateHigh
YieldModerate to goodGood to excellent

The halogen-zinc exchange protocol offers several advantages over direct zinc insertion, including milder reaction conditions, shorter reaction times, and higher functional group compatibility [9] [10]. However, this method requires the preparation of the exchange reagent, which may involve additional synthetic steps [10].

Modern Catalytic Approaches

Cobalt-Catalyzed Cross-Coupling Precursors

Recent advances in organometallic chemistry have led to the development of cobalt-catalyzed methods for the preparation and utilization of 4-bromobenzylzinc bromide in cross-coupling reactions [6] [18]. Cobalt catalysts offer several advantages over traditional palladium or nickel catalysts, including lower cost, reduced toxicity, and unique reactivity patterns [6] [19].

The preparation of 4-bromobenzylzinc bromide as a precursor for cobalt-catalyzed cross-coupling reactions typically follows the traditional synthetic routes described earlier, with specific modifications to optimize compatibility with cobalt catalysis [18] [19]. Once prepared, the 4-bromobenzylzinc bromide can participate in various cobalt-catalyzed transformations, including carbon-carbon bond formation reactions with aryl and heteroaryl halides [18] [19].

A notable example of cobalt-catalyzed cross-coupling involving benzylzinc reagents was reported by Benischke and colleagues, who demonstrated that 4-bromobenzylzinc chloride could efficiently couple with 2-chloronicotinonitrile in the presence of a cobalt catalyst [10]. This methodology can be extended to 4-bromobenzylzinc bromide, providing access to a wide range of functionalized products [10] [18].

The general procedure for cobalt-catalyzed cross-coupling reactions using 4-bromobenzylzinc bromide involves the combination of the organozinc reagent with an appropriate electrophile (typically an aryl or heteroaryl halide) in the presence of a cobalt catalyst and a suitable ligand [18] [19]. The reaction is typically conducted in tetrahydrofuran at temperatures ranging from -25°C to room temperature [18] [19].

Table 3: Typical Conditions for Cobalt-Catalyzed Cross-Coupling with 4-Bromobenzylzinc Bromide

ComponentTypical Conditions
Cobalt SourceCoCl2, CoI2, or Co(acac)2
LigandBipyridine, isoquinoline, or bisoxazoline
ElectrophileAryl or heteroaryl halide
SolventTetrahydrofuran (THF)
Temperature-25°C to room temperature
Reaction Time4-12 hours

Recent mechanistic studies have provided insights into the cobalt-catalyzed cross-coupling reactions involving organozinc reagents [18] [22]. These investigations suggest that the reactions proceed through a Co(I)/Co(III) catalytic cycle, with the key steps including oxidative addition of the electrophile to a low-valent cobalt species, transmetalation with the organozinc reagent, and reductive elimination to form the product and regenerate the catalyst [18] [22].

The use of cobalt catalysts in cross-coupling reactions with 4-bromobenzylzinc bromide offers several advantages, including high functional group tolerance, mild reaction conditions, and the ability to couple challenging substrates [18] [19]. Additionally, cobalt catalysts can promote unique reaction pathways, such as radical-mediated processes, which may not be accessible with traditional palladium catalysis [19] [22].

Fragmentation Reaction Derivatives

Fragmentation reactions represent another modern approach for utilizing 4-bromobenzylzinc bromide in organic synthesis [7] [12]. These reactions involve the cleavage of specific bonds within a molecule, leading to the formation of new structural motifs [12]. When applied to 4-bromobenzylzinc bromide, fragmentation reactions can provide access to a diverse range of functionalized products [7] [12].

One notable example of fragmentation reactions involving organozinc reagents is the cyanogen bromide-promoted fragmentation of tertiary alcohols [12]. In this process, cyanogen bromide reacts with a tertiary alcohol containing a 4-bromobenzylzinc bromide moiety, leading to the formation of a carbocation intermediate that subsequently undergoes fragmentation to yield the desired product [12].

The fragmentation reactions of 4-bromobenzylzinc bromide derivatives typically proceed through well-defined mechanistic pathways, often involving the formation of reactive intermediates such as carbocations or radicals [12]. These intermediates can then undergo various transformations, including rearrangements, eliminations, or additions, to generate the final products [12].

Recent research has expanded the scope of fragmentation reactions involving organozinc reagents, including 4-bromobenzylzinc bromide [7] [12]. These advancements have enabled the synthesis of complex molecular architectures that would be challenging to access through traditional synthetic methods [7].

Table 4: Examples of Fragmentation Reactions Involving 4-Bromobenzylzinc Bromide Derivatives

Substrate TypeFragmentation ReagentProduct ClassYield Range
Tertiary alcoholsCyanogen bromideAlkenes60-85%
Cyclic ethersLewis acidsRing-opened products55-80%
Strained ringsTransition metal catalystsRing-expanded products50-75%

The fragmentation reactions of 4-bromobenzylzinc bromide derivatives offer several advantages in organic synthesis, including high regioselectivity, stereoselectivity, and the ability to generate complex structural motifs in a single operation [7] [12]. These reactions have found applications in the synthesis of natural products, pharmaceuticals, and other high-value compounds [7].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in the preparation and reactivity of 4-bromobenzylzinc bromide [1] [16]. The solvent affects various aspects of the reaction, including the solubility of reagents, the stability of the organozinc intermediate, and the rate of the reaction [16]. Optimizing the solvent system is therefore essential for achieving high yields and selectivity in reactions involving 4-bromobenzylzinc bromide [16] [17].

Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and handling of 4-bromobenzylzinc bromide [1] [14]. THF effectively solubilizes the organozinc reagent and provides a suitable environment for various transformations [1]. The ethereal oxygen atoms in THF can coordinate to the zinc center, stabilizing the organozinc species and enhancing its reactivity in subsequent reactions [16].

Other ethereal solvents, such as diethyl ether and 1,4-dioxane, have also been employed in reactions involving 4-bromobenzylzinc bromide [16]. These solvents offer similar coordination properties to THF but may provide different solubility characteristics or reaction rates [16].

In addition to ethereal solvents, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been used in specific applications involving 4-bromobenzylzinc bromide [16] [21]. These solvents can enhance the reactivity of the organozinc reagent, particularly in challenging transformations such as the nickel-catalyzed zincation of aryl sulfonates [21].

Recent research has demonstrated that the addition of lithium chloride to the solvent system significantly improves the preparation and reactivity of organozinc reagents, including 4-bromobenzylzinc bromide [16] [17]. The lithium chloride forms a complex with the organozinc species, increasing its solubility in THF and enhancing its reactivity in various transformations [16].

Table 5: Common Solvent Systems for 4-Bromobenzylzinc Bromide Reactions

Solvent SystemAdvantagesLimitationsTypical Applications
THFGood solubility, stabilityModerate boiling pointGeneral preparations, cross-couplings
THF/LiClEnhanced solubility, reactivityPotential for side reactionsChallenging substrates, low-temperature reactions
DMF/NMPHigh polarity, good for activationsDifficult removal, high boiling pointCatalytic zincations, specific transformations
Mixed ethereal solventsTunable propertiesComplex optimizationSpecialized applications

Optimization of reaction conditions for the preparation and use of 4-bromobenzylzinc bromide involves careful consideration of various parameters, including temperature, concentration, reaction time, and the presence of additives [16] [17]. Temperature control is particularly important, as organozinc reagents can decompose at elevated temperatures or show reduced reactivity at very low temperatures [16].

The concentration of the reaction mixture also affects the efficiency of organozinc formations and subsequent transformations [16]. Higher concentrations may lead to faster reactions but can also promote side reactions or precipitation of the organozinc reagent [16]. Dilute conditions, on the other hand, may result in slower reactions but often provide better selectivity and reduced side product formation [16] [17].

Recent mechanistic studies have provided valuable insights into the role of solvent systems in organozinc chemistry [16]. These investigations have revealed that the formation of solution organozinc species involves two primary steps: the oxidative addition to form surface organozinc intermediates, followed by the solubilization of these intermediates [16]. The choice of solvent and additives can accelerate either or both of these steps, leading to more efficient organozinc formation [16].

Purification and Yield Enhancement Strategies

The purification and yield enhancement of 4-bromobenzylzinc bromide present unique challenges due to the air and moisture sensitivity of organozinc compounds [15] [16]. Developing effective strategies for purification and yield optimization is essential for the practical application of this reagent in organic synthesis [15] [16].

Traditional purification methods for organometallic reagents, such as distillation or crystallization, are often not suitable for 4-bromobenzylzinc bromide due to its thermal sensitivity and reactivity [15]. Instead, the purification of this reagent typically relies on in situ methods that minimize exposure to air and moisture [15] [16].

One common approach for purifying 4-bromobenzylzinc bromide involves the filtration of the reaction mixture through an inert filter medium to remove unreacted zinc metal and insoluble byproducts [15]. This filtration is typically performed under an inert atmosphere using anhydrous solvents to prevent decomposition of the organozinc reagent [15] [16].

Another purification strategy involves the titration of the organozinc solution to determine its concentration and purity [15]. This can be accomplished using iodometric titration or by quenching a small aliquot of the solution with an electrophile (such as iodine) and analyzing the resulting product by gas chromatography or nuclear magnetic resonance spectroscopy [15] [21].

Table 6: Purification Methods for 4-Bromobenzylzinc Bromide

Purification MethodAdvantagesLimitationsTypical Applications
Inert filtrationRemoves solid impuritiesMay lead to some decompositionGeneral preparations
Titration analysisDetermines concentration accuratelyConsumes some reagentQuality control, reaction optimization
In situ useAvoids isolation issuesLimited purificationOne-pot sequences
CentrifugationEfficient solid removalRequires specialized equipmentLarge-scale preparations

Yield enhancement strategies for the preparation of 4-bromobenzylzinc bromide focus on optimizing the reaction conditions and minimizing side reactions [15] [16]. One key approach involves the activation of zinc metal to enhance its reactivity toward the organic halide [16]. This can be accomplished through various methods, including treatment with iodine, 1,2-dibromoethane, or trimethylsilyl chloride [16].

The addition of lithium chloride has emerged as a particularly effective strategy for enhancing the yield of organozinc reagents, including 4-bromobenzylzinc bromide [16]. As discussed earlier, lithium chloride promotes the solubilization of surface-bound organozinc intermediates, leading to more efficient formation of the desired organozinc reagent [16].

Recent research has demonstrated that the use of Rieke zinc, a highly reactive form of zinc prepared by reducing zinc chloride with lithium naphthalenide, can significantly improve the yield of organozinc reagents [16]. Rieke zinc readily undergoes oxidative addition to organic halides, even under mild conditions, resulting in higher yields and shorter reaction times [16].

Another yield enhancement strategy involves the use of continuous flow reactors for the preparation of organozinc reagents [1]. This approach allows for better control of reaction parameters, such as temperature and mixing, leading to more consistent results and potentially higher yields [1]. A recent study demonstrated the continuous scalable synthesis of organozinc reagents with yields of 78-100%, highlighting the potential of this methodology for the efficient preparation of 4-bromobenzylzinc bromide [1].

The optimization of reaction workup procedures also plays a crucial role in maximizing the yield of 4-bromobenzylzinc bromide [15] [16]. This includes careful control of quenching conditions when the organozinc reagent is used in subsequent transformations, as well as the selection of appropriate extraction and isolation methods for the final products [15] [16].

Dates

Modify: 2023-08-15

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